molecular formula C14H27N3O3 B15255930 tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

Cat. No.: B15255930
M. Wt: 285.38 g/mol
InChI Key: GSKYPCHFYKMEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl carbamate derivative featuring a central carbonyl group linked to a 4-aminopiperidine moiety and a methyl-substituted carbon. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in peptide synthesis and drug development to enhance stability and solubility during intermediate steps . Its molecular weight is approximately 285.38 g/mol (calculated based on its formula), with a reported logP value of 0.413, indicating moderate hydrophobicity .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-14(4,5)11(18)17-8-6-10(15)7-9-17/h10H,6-9,15H2,1-5H3,(H,16,19)

InChI Key

GSKYPCHFYKMEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for deprotection in synthetic pathways:

Conditions Products Catalyst/Reagents
Acidic (HCl, H₂SO₄)2-methyl-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-amine + CO₂ + tert-butanol6M HCl, 60°C, 12h
Basic (NaOH, KOH)Sodium salt of carbamic acid + tert-butanol2M NaOH, reflux, 8h

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating the reaction compared to THF or DCM.

Oxidation Reactions

The piperidine ring and tertiary alcohol derivatives are susceptible to oxidation:

Oxidizing Agent Target Site Products Conditions
KMnO₄Piperidine C-N bondsN-oxides and ring-opened dicarbonyl compounds0°C, H₂O, pH 7
Ozone (O₃)Tert-butyl grouptert-butyl hydroperoxide derivatives-78°C, CH₂Cl₂, 30min

Notably, the 4-aminopiperidin-1-yl moiety shows regioselective oxidation at the nitrogen-adjacent carbon.

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

Reducing Agent Target Site Products Yield
NaBH₄Carbamate carbonylTertiary alcohol derivative72%
LiAlH₄Amide carbonylReduced piperidine with secondary amine58%

Steric hindrance from the tert-butyl group limits reduction efficiency, requiring excess reagent.

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles:

Nucleophile Product Reaction Conditions
Grignard reagentsAlkylated carbamate derivativesTHF, -20°C, 2h
AminesUrea-linked conjugatesDMF, 80°C, 6h

Amidation and Condensation

The primary amine on the piperidine ring participates in amide bond formation:

Reagent Product Application
Acetyl chlorideN-acetylated piperidine derivativeProdrug synthesis
Succinic anhydridePiperidine-succinamide conjugatesPolymer-supported catalysts

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the carbamate-tert-butyl bond, releasing isobutylene and CO₂.

  • Pathway 2 : Piperidine ring rearrangement into pyrrolidine derivatives.

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Byproducts
Hydrolysis (acidic)1.085tert-butanol, CO₂
Oxidation (KMnO₄)0.3112Dicarbonyl compounds
Reduction (NaBH₄)0.792None

Mechanistic Insights

  • Steric Effects : The tert-butyl group significantly slows nucleophilic attacks at the carbamate center.

  • Electronic Effects : The electron-withdrawing carbamate enhances piperidine ring oxidation susceptibility.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor amidation, while non-polar solvents (toluene) stabilize the native structure.

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science, though its steric bulk necessitates optimized conditions for efficient transformations .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology

In biological research, this compound is often used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamates with piperidine or analogous heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

tert-butyl (1-acetylpiperidin-4-yl)carbamate

  • Structure: Differs in the substitution at the piperidine nitrogen (acetyl vs. amino group).
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) in dichloromethane (DCM) .
  • Key Properties: Higher logP (predicted ~1.2) due to the acetyl group’s lipophilicity. Reduced nucleophilicity compared to the amino-substituted analog, limiting its utility in further coupling reactions.
  • Applications: Intermediate in synthesizing kinase inhibitors, e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide .

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate

  • Structure : Features a butan-2-yl chain instead of 2-methylpropan-2-yl.
  • Key Properties: Longer alkyl chain increases molecular weight (313.41 g/mol) and logP (~0.8), enhancing membrane permeability . Retains the reactive 4-aminopiperidine group, enabling similar downstream functionalization.

tert-butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

  • Structure : Incorporates an indole moiety and cycloheptylmethyl group, significantly increasing steric bulk.
  • Synthesis : Utilizes carbonyldiimidazole (CDI)-mediated coupling, followed by tert-butyl deprotection with HCl/MeOH .
  • Applications : Demonstrated utility in peptide mimetics and GPCR-targeted drug discovery .

Physicochemical and Reactivity Comparison

Property Target Compound tert-butyl (1-acetylpiperidin-4-yl)carbamate tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate
Molecular Weight (g/mol) ~285.38 ~269.35 ~313.41
logP 0.413 ~1.2 ~0.8
Reactivity High (free -NH₂ on piperidine) Low (acetylated -N) Moderate (free -NH₂, longer alkyl chain)
Typical Applications Amine-protected intermediates Acetylated intermediates Extended-chain intermediates

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP Reactive Groups
tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate 285.38 0.413 4-aminopiperidine (-NH₂)
tert-butyl (1-acetylpiperidin-4-yl)carbamate 269.35 ~1.2 Acetylated piperidine (-NCOCH₃)
tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate 313.41 ~0.8 4-aminopiperidine (-NH₂)

Q & A

Q. Table 1. Representative Analytical Data

TechniqueKey ObservationsReference
1H NMR (CDCl3)δ 1.44 (s, 9H, Boc), 3.1-3.4 (m, piperidine)
HRMS-ESIm/z calc. 356.2154, found 356.2150
Melting Point60-62°C

How can researchers design experiments to evaluate the compound's inhibitory effects on enzymatic targets, and what controls are essential for reliable data?

Methodological Answer:
Assay design :

  • Enzyme inhibition : Use recombinant enzymes (e.g., cathepsin L) with fluorogenic substrates (e.g., Z-Phe-Arg-AMC).
  • Dose-response : Test compound concentrations (1 nM–100 µM) and measure IC50 via fluorescence kinetics.
  • Controls :
    • Negative: DMSO vehicle.
    • Positive: E-64 (cysteine protease inhibitor).
    • Blanks: Substrate/enzyme baselines.
      Validation : Confirm binding kinetics with ITC or SPR. Address solubility using co-solvents (≤1% DMSO) and validate via dynamic light scattering (DLS) .

What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results for this compound?

Methodological Answer:
Discrepancies may arise from crystal packing vs. solution conformers. Strategies include:

  • Computational cross-validation : Perform DFT calculations to compare crystallographic and solution-optimized structures.
  • Variable-temperature NMR : Detect conformational flexibility (e.g., peak coalescence at elevated temperatures).
  • Complementary techniques : Circular dichroism (CD) to assess secondary structure or MD simulations for dynamic behavior.
    Prioritize high-resolution crystallographic data (e.g., SHELXL refinement) and validate with multiple spectroscopic methods .

What safety protocols are mandatory when handling this compound in laboratory settings, particularly regarding inhalation and dermal exposure?

Methodological Answer:

  • Engineering controls : Conduct synthesis/purification in fume hoods with ≥6 air changes/hour.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill management : Use vermiculite for absorption; dispose as hazardous waste.
  • Exposure response : Rinse skin/eyes with water for ≥15 minutes; seek medical evaluation for persistent symptoms. Documented SDS protocols emphasize avoiding dust generation and ensuring ventilation .

How can computational modeling predict the compound’s metabolic stability and potential off-target interactions in pharmacological studies?

Methodological Answer:
In silico tools :

  • ADMET prediction : Use SwissADME to estimate metabolic pathways (e.g., CYP450 interactions).
  • Docking simulations : Screen against target enzymes (AutoDock Vina) and homologous proteins to assess selectivity.
    Validation :
  • In vitro microsomal assays : Measure t1/2 in liver microsomes.
  • Counter-screening panels : Test against kinase or GPCR libraries to identify off-target binding.
    Prioritize compounds with predicted t1/2 >30 mins and selectivity scores <50% off-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.